1-[3-(4-Chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-A]pyrimidin-7-YL]-4-(pyridin-2-YL)piperazine
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Overview
Description
1-[3-(4-Chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-A]pyrimidin-7-YL]-4-(pyridin-2-YL)piperazine is a complex organic compound that belongs to the class of nitrogen-containing heterocyclic compounds. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(4-Chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-A]pyrimidin-7-YL]-4-(pyridin-2-YL)piperazine typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the pyrazolo[1,5-A]pyrimidine core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the 4-chlorophenyl and trifluoromethyl groups: These groups are introduced through substitution reactions using suitable reagents.
Attachment of the pyridin-2-yl group: This step involves the coupling of the pyridine moiety to the core structure.
Formation of the piperazine ring: The final step involves the formation of the piperazine ring through cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This typically includes:
Scaling up the reaction conditions: Ensuring that the reactions can be performed on a larger scale without compromising the yield or purity.
Optimization of reagents and solvents: Using cost-effective and readily available reagents and solvents.
Purification and isolation: Employing efficient purification techniques such as crystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
1-[3-(4-Chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-A]pyrimidin-7-YL]-4-(pyridin-2-YL)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenation reactions often use reagents like chlorine (Cl2) or bromine (Br2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may yield reduced derivatives with fewer double bonds or aromatic rings.
Scientific Research Applications
1-[3-(4-Chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-A]pyrimidin-7-YL]-4-(pyridin-2-YL)piperazine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic effects, particularly as an inhibitor of specific enzymes or receptors.
Biological Research: It is used in studies to understand its effects on biological systems, including its potential as an antiviral or anticancer agent.
Pharmaceutical Development: The compound is explored for its potential use in the development of new drugs.
Industrial Applications: It may have applications in the synthesis of other complex organic compounds or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of 1-[3-(4-Chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-A]pyrimidin-7-YL]-4-(pyridin-2-YL)piperazine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound exerts its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: This compound shares the 4-chlorophenyl group and has been studied for its antiviral activity.
4-Chloro-N-(2-furylmethyl)-5-sulfamoylanthranilic acid: This compound also contains a chlorophenyl group and is used as a diuretic.
Uniqueness
1-[3-(4-Chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-A]pyrimidin-7-YL]-4-(pyridin-2-YL)piperazine is unique due to its specific combination of functional groups and its potential therapeutic applications. The presence of the trifluoromethyl group and the pyrazolo[1,5-A]pyrimidine core structure distinguishes it from other similar compounds.
Properties
IUPAC Name |
3-(4-chlorophenyl)-5-methyl-7-(4-pyridin-2-ylpiperazin-1-yl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20ClF3N6/c1-15-14-19(32-12-10-31(11-13-32)18-4-2-3-9-28-18)33-22(29-15)20(21(30-33)23(25,26)27)16-5-7-17(24)8-6-16/h2-9,14H,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUEOSQOHKOKJNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)N3CCN(CC3)C4=CC=CC=N4)C(F)(F)F)C5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20ClF3N6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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